molecular formula C11H10BrNO3S B8501653 5-(3-Amino-2-hydroxy-phenyl)-thiophene-2-carboxylic acid hydrobromide

5-(3-Amino-2-hydroxy-phenyl)-thiophene-2-carboxylic acid hydrobromide

Cat. No. B8501653
M. Wt: 316.17 g/mol
InChI Key: YPMPBMCHAWUZCJ-UHFFFAOYSA-N
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Patent
US08367710B2

Procedure details

5-(3-Amino-2-methoxy-phenyl)-thiophene-2-carboxylic acid 12b (2.2 g, 8.83 mmol) was dissolved in 20 mL of dichloromethane followed by dropwise addition of boron tribromide (35 mL, 35.32 mmol/L). The reaction mixture was reacted at room temperature for 1.5 hours. The reaction was monitored by TLC until the disappearance of the starting materials. Then 5 mL of methanol was added and the mixture was concentrated under reduced pressure. The residue was diluted with 100 mL of ethyl acetate and stirred for 1.5 hours. The mixture was filtered and the filter cake was dried to obtain the title compound 5-(3-amino-2-hydroxy-phenyl)-thiophene-2-carboxylic acid hydrobromide 12c (1.2 g, yield 57.1%) as a grey solid.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([O:16]C)=[C:4]([C:8]2[S:12][C:11]([C:13]([OH:15])=[O:14])=[CH:10][CH:9]=2)[CH:5]=[CH:6][CH:7]=1.B(Br)(Br)[Br:19].CO>ClCCl>[BrH:19].[NH2:1][C:2]1[C:3]([OH:16])=[C:4]([C:8]2[S:12][C:11]([C:13]([OH:15])=[O:14])=[CH:10][CH:9]=2)[CH:5]=[CH:6][CH:7]=1 |f:4.5|

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
NC=1C(=C(C=CC1)C1=CC=C(S1)C(=O)O)OC
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
35 mL
Type
reactant
Smiles
B(Br)(Br)Br
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
stirred for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was reacted at room temperature for 1.5 hours
Duration
1.5 h
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was diluted with 100 mL of ethyl acetate
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filter cake was dried

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
Br.NC=1C(=C(C=CC1)C1=CC=C(S1)C(=O)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 57.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.